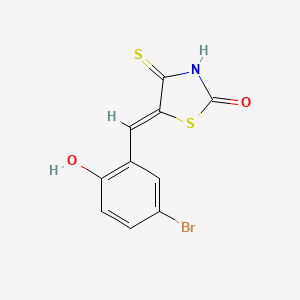

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

Descripción general

Descripción

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are characterized by a thiazolidine ring fused with a carbonyl group. The presence of a bromine atom and a hydroxybenzylidene moiety adds to its chemical reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The general steps are as follows:

Condensation Reaction: 5-bromo-2-hydroxybenzaldehyde reacts with thiosemicarbazide in ethanol to form the corresponding Schiff base.

Cyclization: The Schiff base undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anti-Melanogenic Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor of mushroom tyrosinase, an enzyme critical in melanin production. In vitro assays demonstrated that derivatives of this compound exhibited significantly stronger inhibitory effects compared to traditional agents like kojic acid. For instance, one derivative showed an IC50 value of , indicating a 141-fold increase in potency over kojic acid .

2. Anticancer Properties

The thiazolidinone scaffold is recognized for its anticancer potential. Research indicates that (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one derivatives can induce apoptosis in cancer cells, specifically B16F10 melanoma cells. Kinetic studies suggest that these compounds act as competitive inhibitors of cellular tyrosinase, which may contribute to their anticancer efficacy .

Synthesis and Derivatives

The synthesis of this compound involves the Knoevenagel condensation reaction between thiazolidin-2,4-dione and substituted benzaldehydes. This method allows for the modification of substituents on the benzylidene moiety, which can enhance biological activity .

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| Compound 2a | 0.47 | Strong tyrosinase inhibitor |

| Compound 2b | 0.67 | Moderate tyrosinase inhibitor |

| Compound 2c | 1.20 | Weak tyrosinase inhibitor |

Case Studies

Case Study 1: Inhibition of Melanogenesis

A study investigated the effects of various derivatives on melanogenesis using B16F10 melanoma cells. The results indicated that certain derivatives not only inhibited tyrosinase activity but also reduced melanin content significantly compared to controls .

Case Study 2: Anticancer Activity

In another research effort, this compound was tested against multiple cancer cell lines. The findings revealed that specific derivatives exhibited cytotoxic effects through apoptosis induction, making them promising candidates for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways depend on the specific biological context and the derivatives used.

Comparación Con Compuestos Similares

Similar Compounds

(Z)-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

(Z)-5-(5-chloro-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

(Z)-5-(5-methyl-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one: The presence of a methyl group alters its steric and electronic properties.

Uniqueness

The presence of the bromine atom in (Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one makes it unique compared to its analogs. Bromine’s larger atomic size and higher electronegativity can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(Z)-5-(5-bromo-2-hydroxybenzylidene)-4-thioxothiazolidin-2-one, often referred to as a thioxothiazolidin derivative, has garnered attention for its potential biological activities, particularly in the context of anti-melanogenic properties and inhibition of tyrosinase. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by diverse research findings.

Synthesis

The compound is synthesized through a reaction involving 5-bromo salicylic acid and thioxothiazolidin derivatives. The synthetic pathway typically involves:

- Formylation : 5-bromo salicylic acid is formylated.

- Condensation : The resulting aldehyde undergoes condensation with thioxothiazolidin derivatives to yield the target compound.

This method allows for the introduction of various substituents on the benzylidene moiety, which can significantly affect biological activity.

Anti-Melanogenic Effects

Research indicates that this compound exhibits potent anti-melanogenic activity. In vitro studies demonstrate that this compound significantly inhibits melanin production in B16F10 melanoma cells, a model used for studying pigmentation processes.

- IC50 Values : The compound shows an IC50 value of , which is substantially more effective than kojic acid (a common skin-lightening agent) by a factor of 141 .

- Mechanism of Action : The anti-melanogenic effects are attributed to the inhibition of tyrosinase, an enzyme critical for melanin biosynthesis. Kinetic studies indicate that the compound acts as a competitive inhibitor of tyrosinase .

Tyrosinase Inhibition

Tyrosinase inhibition is a key mechanism through which this compound exerts its effects.

- Binding Affinity : Docking simulations reveal strong binding affinities between the compound and the active site of tyrosinase, suggesting that structural modifications can enhance its inhibitory potency .

- Comparative Studies : In comparative assays, compounds derived from thioxothiazolidin showed varying degrees of tyrosinase inhibition, with some derivatives outperforming traditional inhibitors like kojic acid .

Study 1: In Vitro Evaluation

In a study assessing the effects of various thioxothiazolidin derivatives on melanin production:

- Results : At concentrations of and , this compound inhibited intracellular melanin content significantly more than kojic acid at equivalent concentrations .

| Compound | Concentration (µM) | Melanin Inhibition (%) |

|---|---|---|

| This compound | 10 | 45 |

| Kojic Acid | 25 | 14 |

Study 2: Docking Simulations

Docking studies using Schrödinger Suite confirmed that the compound binds effectively to the active site of mushroom tyrosinase:

Propiedades

IUPAC Name |

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S2/c11-6-1-2-7(13)5(3-6)4-8-9(15)12-10(14)16-8/h1-4,13H,(H,12,14,15)/b8-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDAZUXJRFEYTB-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=C2C(=S)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C\2/C(=S)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.